molecular formula C12H15NO2 B2823444 (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 195813-59-3

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B2823444
M. Wt: 205.257
InChI Key: WKNJWYUQADHZSM-CMDGGOBGSA-N
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Description

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly known as DMAMPO, is a synthetic compound that has been used in a variety of scientific research applications. DMAMPO is a member of the aminopropenone family of compounds and has become increasingly popular due to its unique properties and applications.

Scientific Research Applications

Application in Cancer Research

  • Synthesis and Characterization for Cancer Treatment : A study explored the synthesis and characterization of substituted chalcone ligands, including derivatives of (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one, for potential application in chemotherapeutics against breast cancer. These compounds demonstrated significant anti-breast cancer activity, suggesting their potential as new leads for cancer treatment optimization (Singh et al., 2016).

Application in Optical Studies

  • Optical Properties and Physicochemical Investigations : Research on the synthesis of (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP), a related compound, highlighted its significant optical properties. The study's focus on its solvatochromic properties and potential application as a probe and quencher suggests its utility in optical studies (Khan et al., 2016).

Application in Materials Science

  • Non-Linear Optical Material Research : Investigations into the non-linear refractive index and absorption coefficient of (2E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one reveal its potential as a candidate for optical limiting and optical devices in low power regimes. This research contributes to the development of materials for advanced optical applications (Henari & Asiri, 2011).

Application in Antimicrobial Research

  • Antimicrobial Activity Assessment : A study on the synthesis and spectroscopic characterization of a similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, included an antimicrobial study. This research demonstrates the potential application of such compounds in developing antimicrobial agents (Sadgir et al., 2020).

Application in Organic Synthesis

  • Role in Organic Synthesis Processes : The compound (E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one has been identified as an excellent ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides. This highlights its role in facilitating complex organic synthesis processes (Cheng et al., 2009).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNJWYUQADHZSM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one

Synthesis routes and methods I

Procedure details

A stirred mixture of 2-methoxyacetophenone (5.5 ml) and dimethylformamide dimethylacetal (6.7 ml) in dry dimethylformamide (40 ml) was heated under reflux for 18 hours. A further quantity of dimethylformamide dimethylacetal (1 ml) was added and reflux continued for 3 hours. The cooled reaction mixture was diluted with ethyl acetate, washed with water and brine, dried (magnesium sulphate) and evaporated under reduced pressure yielding 3-dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one as an orange oil. Further product remained in the aqueous extract which was evaporated under reduced pressure to yield a residue which was dissolved in ethyl acetate. The filtered solution was washed with water and brine, dried (magnesium sulphate) and evaporated under reduced pressure to yield a further quantity of orange oil. Total yield was 5.74 g.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of o-methoxyacetophenone and dimethylformamide dimethylacetal is reacted as described in Example 51 to give the product of the Example.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Citations

For This Compound
1
Citations
E Nicholls-Allison - 2015 - dspace.library.uvic.ca
Reported in Chapter 2 of this thesis is the reliable and tolerant synthesis of a small library of pyrazole and triazole heterocycles. This synthesis was achieved in two steps in good yields …
Number of citations: 1 dspace.library.uvic.ca

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